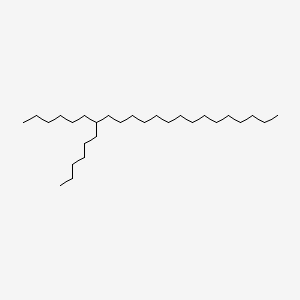
7-Hexyldocosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hexyldocosane is a long-chain hydrocarbon with the molecular formula C28H58. It is a member of the alkane family, characterized by its saturated carbon chain. This compound is also known by its IUPAC name, 7-n-Hexyldocosane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hexyldocosane typically involves the coupling of smaller hydrocarbon fragments. One common method is the catalytic hydrogenation of unsaturated precursors under high pressure and temperature conditions. This process ensures the complete saturation of the carbon chain, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic processes. These methods utilize metal catalysts such as palladium or platinum to facilitate the hydrogenation reactions. The reaction conditions are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Hexyldocosane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Substitution: Halogenation reactions, especially with chlorine or bromine, can replace hydrogen atoms with halogen atoms
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Substitution: Halogenation typically requires the presence of halogens (Cl2 or Br2) and UV light or heat to initiate the reaction
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Substitution: Halogenated alkanes
Scientific Research Applications
7-Hexyldocosane has diverse applications in scientific research:
Chemistry: Used as a reference compound in chromatographic studies due to its well-defined structure.
Biology: Studied for its role in the chemical communication systems of certain insect species.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of lubricants and as a component in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 7-Hexyldocosane is primarily related to its hydrophobic properties. In biological systems, it can interact with lipid membranes, affecting membrane fluidity and permeability. This interaction can influence various cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Docosane: A straight-chain alkane with the formula C22H46.
Hexacosane: Another long-chain alkane with the formula C26H54
Uniqueness
7-Hexyldocosane is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. These properties make it suitable for specialized applications in research and industry .
Properties
CAS No. |
55373-86-9 |
|---|---|
Molecular Formula |
C28H58 |
Molecular Weight |
394.8 g/mol |
IUPAC Name |
7-hexyldocosane |
InChI |
InChI=1S/C28H58/c1-4-7-10-13-14-15-16-17-18-19-20-21-24-27-28(25-22-11-8-5-2)26-23-12-9-6-3/h28H,4-27H2,1-3H3 |
InChI Key |
SDYSFWMEHHOBQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CCCCCC)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


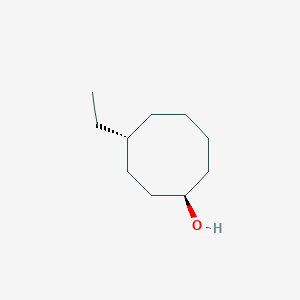
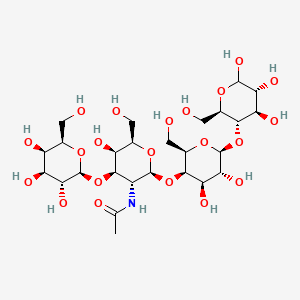
![1,1,2,2-Tetradeuterio-2-[4-(3-ethynylanilino)-7-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride](/img/structure/B13811142.png)

![4-Phenyl-1-propyl-3,5,8-trioxabicyclo[2.2.2]octane](/img/structure/B13811146.png)
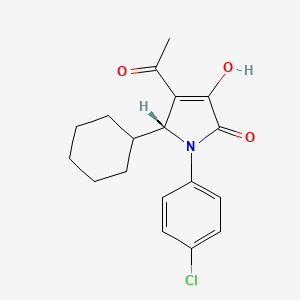
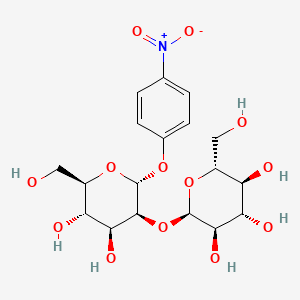
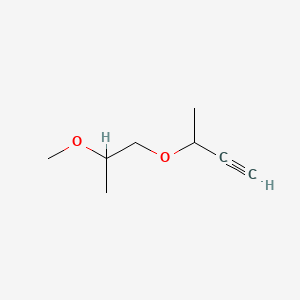
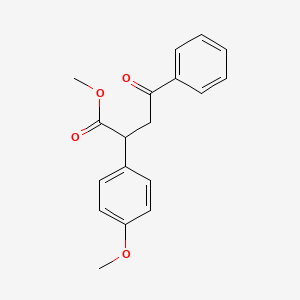
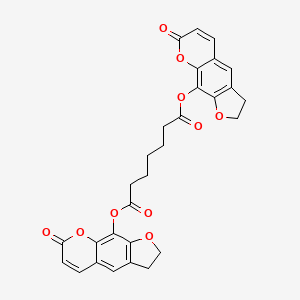
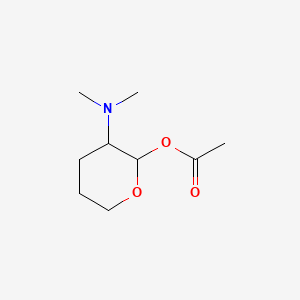

![(1R,6S,7R,8S)-N-methoxy-N,8-dimethyl-9-oxabicyclo[4.2.1]nona-2,4-diene-7-carboxamide](/img/structure/B13811209.png)

